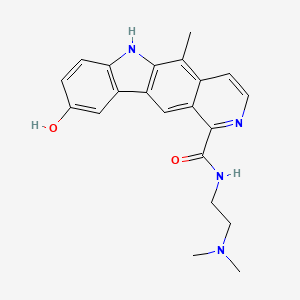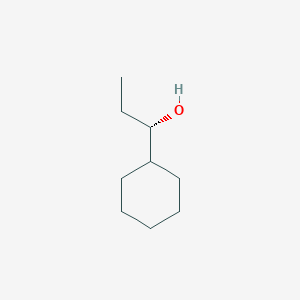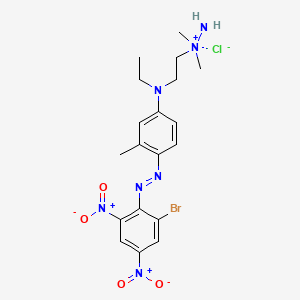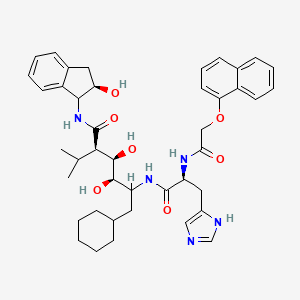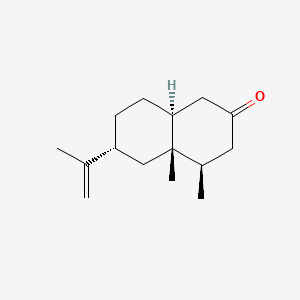
Dihydronootkatone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one is an organic compound that belongs to the class of terpenoids. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units. This compound is characterized by its unique structure, which includes a naphthalene backbone with various substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Cyclization Reactions: Formation of the naphthalene ring system through cyclization of linear precursors.
Alkylation: Introduction of the dimethyl and prop-1-en-2-yl groups through alkylation reactions.
Hydrogenation: Saturation of double bonds in the naphthalene ring to form the octahydronaphthalene structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
化学反応の分析
Types of Reactions
4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized products.
Reduction: Reduction of the ketone group to secondary alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce secondary alcohols.
科学的研究の応用
4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one has various applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting intracellular signaling pathways to alter gene expression and cellular functions.
類似化合物との比較
Similar Compounds
4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one: Similar in structure but with different substituents.
Terpenoids: A large class of compounds with similar isoprene-based structures.
Uniqueness
4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one is unique due to its specific substituents and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets and pathways, making it valuable for various applications.
特性
CAS番号 |
20489-53-6 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
(4R,4aS,6R,8aS)-4,4a-dimethyl-6-prop-1-en-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |
InChI |
InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+,15+/m1/s1 |
InChIキー |
NMALGKNZYKRHCE-CXTNEJHOSA-N |
異性体SMILES |
C[C@@H]1CC(=O)C[C@H]2[C@]1(C[C@@H](CC2)C(=C)C)C |
正規SMILES |
CC1CC(=O)CC2C1(CC(CC2)C(=C)C)C |
密度 |
0.975-0.988 |
物理的記述 |
Colourless liquid; Citrus like green aroma |
溶解性 |
Soluble in ethers, fats; Very slightly soluble in water Soluble (in ethanol) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)
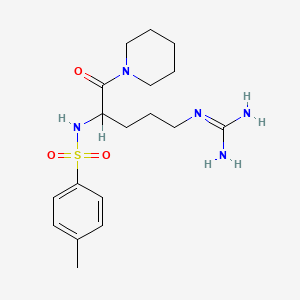
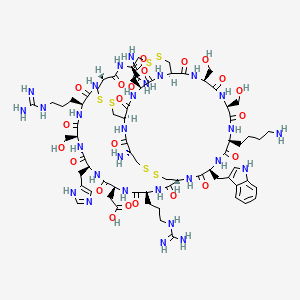
![(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine](/img/structure/B12773215.png)

